Product packaging for 2,2-diphenyl-N-quinolin-5-ylacetamide(Cat. No.:)

2,2-diphenyl-N-quinolin-5-ylacetamide

Cat. No.: B251154
M. Wt: 338.4 g/mol
InChI Key: XGPSUFRRRBCDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2-diphenyl-N-quinolin-5-ylacetamide is a synthetic organic compound featuring a diphenylacetamide scaffold linked to a quinoline moiety, a structure known to be of significant interest in medicinal chemistry research. The molecular framework of diphenylacetamide is found in compounds that have been investigated for a range of pharmacological activities, including as potential agents affecting the central nervous system . The quinoline group is a privileged structure in drug discovery, contributing to the molecular diversity and binding properties of many bioactive molecules . As a result, this compound serves as a valuable chemical intermediate or building block for researchers designing and synthesizing novel compounds. Its primary research application lies in the exploration of structure-activity relationships (SAR), particularly in the development of new pharmacologically active molecules. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H18N2O B251154 2,2-diphenyl-N-quinolin-5-ylacetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H18N2O

Molecular Weight

338.4 g/mol

IUPAC Name

2,2-diphenyl-N-quinolin-5-ylacetamide

InChI

InChI=1S/C23H18N2O/c26-23(25-21-15-7-14-20-19(21)13-8-16-24-20)22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,22H,(H,25,26)

InChI Key

XGPSUFRRRBCDBR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C=CC=N4

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C=CC=N4

solubility

0.4 [ug/mL]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2,2 Diphenyl N Quinolin 5 Ylacetamide

Synthetic Routes for the Core 2,2-Diphenyl-N-quinolin-5-ylacetamide Structure

The construction of the this compound scaffold hinges on the formation of a robust amide bond linking a quinoline (B57606) nucleus to a diphenylacetamide moiety.

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule, this compound, identifies the most logical disconnection at the amide C-N bond. This cleavage reveals two primary precursors:

5-Aminoquinoline (B19350) : This serves as the amine component, providing the quinoline ring system.

2,2-Diphenylacetic acid : This carboxylic acid provides the diphenylacetyl group.

The straightforward availability of these precursors makes the synthesis highly feasible. The core challenge lies in efficiently coupling these two fragments.

Figure 1: Retrosynthetic Disconnection of this compound
Retrosynthetic analysis showing the disconnection of the amide bond to yield 5-aminoquinoline and 2,2-diphenylacetic acid.

Detailed Reaction Pathways and Conditions (e.g., condensation, cyclization, coupling reactions)

The primary method for forging the this compound structure is through a condensation reaction, specifically an acylation of 5-aminoquinoline with an activated form of 2,2-diphenylacetic acid.

Amide Coupling Reactions: A common and effective strategy involves the activation of the carboxylic acid group of 2,2-diphenylacetic acid to facilitate nucleophilic attack by the amino group of 5-aminoquinoline. This can be achieved through several standard protocols:

Acyl Chloride Formation: 2,2-Diphenylacetic acid can be converted to the more reactive 2,2-diphenylacetyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with 5-aminoquinoline, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

Peptide Coupling Agents: Modern synthetic chemistry offers a variety of coupling agents that enable direct amide bond formation from a carboxylic acid and an amine, avoiding the need to isolate a harsh acyl chloride. Reagents such as N,N'-Carbonyldiimidazole (CDI) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 4-dimethylaminopyridine (B28879) (DMAP) or Hydroxybenzotriazole (HOBt) are frequently employed to achieve high yields under mild conditions. nih.gov The reaction typically proceeds at room temperature in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

A generalized reaction scheme is as follows:

Scheme 1: Synthesis of the Target Compound via Amide Coupling
Reaction scheme showing 2,2-diphenylacetic acid and 5-aminoquinoline reacting in the presence of a coupling agent to form this compound.

Synthetic Product Characterization Methods

Once synthesized, the identity and purity of this compound must be confirmed through a suite of analytical techniques. jfda-online.comnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. brad.ac.uk The ¹H NMR spectrum would show characteristic signals for the protons on the quinoline and diphenyl rings, as well as a singlet for the methine proton of the acetamide (B32628) group and a signal for the amide N-H proton. The ¹³C NMR spectrum would display distinct resonances for all carbon atoms, including the carbonyl carbon of the amide. amazonaws.comnih.gov

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio. amazonaws.com

Infrared (IR) Spectroscopy : This technique helps to identify key functional groups. The spectrum for this compound would be expected to show a strong absorption band for the C=O stretch of the amide group (typically around 1650-1680 cm⁻¹) and a band for the N-H stretch (around 3200-3400 cm⁻¹). mdpi.com

Melting Point Determination : A sharp and defined melting point is a strong indicator of the compound's purity. jfda-online.com

Table 1: Predicted Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals for aromatic protons on quinoline and diphenyl rings, a singlet for the diphenyl-CH proton, a singlet for the amide NH proton.
¹³C NMR Resonances for aromatic carbons, a signal for the diphenyl-CH carbon, and a characteristic downfield signal for the amide carbonyl carbon (~170 ppm). nih.gov
HRMS (ESI+) A peak corresponding to the [M+H]⁺ ion, confirming the molecular weight and formula (C₂₃H₁₈N₂O).
IR Spectroscopy Characteristic absorption bands for the amide C=O stretch and N-H stretch. mdpi.com

Design and Preparation of Analogs and Derivatives of this compound

The core structure can be systematically modified at two key locations—the quinoline ring and the diphenyl moiety—to generate a library of analogs for structure-activity relationship (SAR) studies.

Strategic Substitutions on the Quinoline Ring

Modifying the quinoline ring involves either starting with a pre-functionalized 5-aminoquinoline or building the substituted quinoline from the ground up before the final coupling step.

Utilizing Substituted 5-Aminoquinolines : Commercially available or synthetically accessible 5-aminoquinolines bearing substituents (e.g., halogens, alkyl, alkoxy groups) at various positions can be used in the amide coupling reaction described in section 2.1.2.

De Novo Quinoline Synthesis : Classic quinoline syntheses like the Skraup or Friedländer reactions can be employed to construct custom-substituted quinolines. nih.govnih.gov For example, a substituted aniline (B41778) can undergo a Skraup reaction to produce a quinoline, which is then nitrated and subsequently reduced to yield the required substituted 5-aminoquinoline precursor. nih.gov

Table 2: Examples of Quinoline Ring Analogs

Substituted Quinoline PrecursorResulting Analog of this compound
8-Methyl-5-aminoquinoline2,2-Diphenyl-N-(8-methylquinolin-5-yl)acetamide
6-Chloro-5-aminoquinolineN-(6-Chloroquinolin-5-yl)-2,2-diphenylacetamide
7-Methoxy-5-aminoquinolineN-(7-Methoxyquinolin-5-yl)-2,2-diphenylacetamide

Modifications to the Diphenyl Moiety

Alterations to the diphenyl portion of the molecule are achieved by synthesizing derivatives of 2,2-diphenylacetic acid.

Starting with Substituted Precursors : The synthesis can begin with substituted benzophenones or mandelic acids, which are then converted to the corresponding substituted 2,2-diphenylacetic acid.

Cross-Coupling Reactions : Modern cross-coupling methods, such as the Suzuki-Miyaura reaction, can be used to create diverse bi-aryl systems. mdpi.com For instance, a di-halogenated phenylacetamide could undergo a double Suzuki coupling to install various aryl groups, providing access to a wide range of diphenyl analogs. mdpi.com This allows for the introduction of electron-donating or electron-withdrawing groups on one or both phenyl rings to fine-tune the electronic properties of the molecule. rsc.org

Table 3: Examples of Diphenyl Moiety Analogs

Modified Diphenylacetic Acid PrecursorResulting Analog of this compound
2,2-Bis(4-chlorophenyl)acetic acid2,2-Bis(4-chlorophenyl)-N-quinolin-5-ylacetamide
2-(4-Methoxyphenyl)-2-phenylacetic acid2-(4-Methoxyphenyl)-2-phenyl-N-quinolin-5-ylacetamide
2,2-Bis(4-fluorophenyl)acetic acid2,2-Bis(4-fluorophenyl)-N-quinolin-5-ylacetamide

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact. nih.gov These approaches focus on reducing the use of hazardous materials, improving energy efficiency, and employing renewable resources.

Microwave-assisted synthesis is a cornerstone of green chemistry in this field. nih.gov Its primary advantages include a significant reduction in reaction times, which translates to lower energy consumption compared to conventional heating methods. acs.orglew.ro Furthermore, MAOS can often be performed with greener solvents, such as acetic acid, or even under solvent-free conditions, reducing waste and avoiding the use of volatile organic compounds. nih.govnih.gov

One-pot, multi-component reactions (MCRs) are another key green strategy. acs.orgnih.gov These reactions combine multiple starting materials in a single step to form a complex product, which increases efficiency and reduces the waste generated from intermediate purification steps. The synthesis of quinoline-based hybrids has been successfully achieved using one-pot, three-component procedures under microwave irradiation, highlighting the synergy between these two green techniques. acs.org

The development of sustainable catalytic systems is also critical. For instance, direct amide formation in a continuous-flow system has been demonstrated using a heterogeneous and reusable Lewis acid catalyst (alumina) and a less hazardous solvent. rsc.org This method avoids the use of expensive and often toxic coupling agents, improving the atom economy and sustainability of the process. rsc.org

Key green chemistry approaches applicable to the synthesis are summarized below:

Green Chemistry PrincipleApplication in SynthesisBenefitsReference
Energy Efficiency Microwave-Assisted Organic Synthesis (MAOS)Drastically reduced reaction times and energy consumption. acs.orglew.ronih.gov
Waste Prevention One-Pot / Multi-Component Reactions (MCRs)Reduces the number of synthetic steps and purification stages, minimizing waste. acs.orgnih.gov
Safer Solvents & Reagents Use of greener solvents (e.g., acetic acid) or solvent-free conditions.Avoids hazardous organic solvents. nih.govnih.gov
Catalysis Use of recyclable, heterogeneous catalysts (e.g., alumina).Replaces stoichiometric and often toxic reagents, improves reusability. rsc.org
Process Intensification Continuous Flow ChemistryEnhances safety, control, and efficiency; enables easier scale-up. unimib.itrsc.org

Elucidation of Structure Activity Relationships Sar for 2,2 Diphenyl N Quinolin 5 Ylacetamide Series

Correlating Structural Features of the Quinoline (B57606) Moiety with Biological Activity

The quinoline ring system is a well-established pharmacophore found in a wide array of bioactive compounds. nih.govnih.govnih.gov Its versatility allows for fine-tuning of biological activity through strategic substitutions.

Impact of Substituent Nature and Position on the Quinoline Core

The biological activity of quinoline-based compounds is profoundly influenced by the nature and placement of substituents on the quinoline core. biointerfaceresearch.comnih.gov For the 2,2-diphenyl-N-quinolin-5-ylacetamide series, the attachment of the acetamide (B32628) group at the 5-position is a defining feature. Research on other quinoline derivatives suggests that substitution at various positions can modulate properties such as lipophilicity, electronic distribution, and steric interactions with biological targets. biointerfaceresearch.com For instance, the introduction of electron-donating or electron-withdrawing groups can alter the pKa of the quinoline nitrogen, which can be crucial for target binding.

The following table illustrates the general impact of substituent properties on the activity of bioactive quinolines, which can be extrapolated to the this compound series:

Substituent PropertyGeneral Impact on Quinoline ActivityPotential Implication for this compound
Electron-donating groups (e.g., -OCH₃, -CH₃) Can increase electron density, potentially enhancing π-π stacking interactions.May modulate binding affinity to target proteins.
Electron-withdrawing groups (e.g., -Cl, -NO₂) Can alter the electronic profile and susceptibility to metabolic enzymes.Could influence the compound's pharmacokinetic profile.
Halogens Often increase lipophilicity, which can improve membrane permeability.May enhance cell penetration and access to intracellular targets.
Hydrogen bond donors/acceptors Can form specific interactions with amino acid residues in a binding pocket.Could be critical for anchoring the molecule to its biological target.

Influence of Planarity and Conjugation on Activity Profiles

The planar and aromatic nature of the quinoline ring is a key contributor to its biological activity, often facilitating π-π stacking interactions with aromatic amino acid residues in protein targets or intercalation with DNA. nih.gov The extensive conjugation within the quinoline system also influences its electronic properties and ability to participate in charge-transfer interactions. Any modification that disrupts this planarity, such as the introduction of bulky substituents that cause steric hindrance, could potentially diminish biological activity by weakening these non-covalent interactions.

Role of the Diphenyl Group in Modulating Biological Effects

The gem-diphenyl group (C(Ph)₂) is a significant structural feature that imparts considerable steric bulk and lipophilicity to the this compound molecule. This moiety can influence biological activity in several ways:

Hydrophobic Interactions: The two phenyl rings provide a large, non-polar surface area that can engage in hydrophobic interactions with corresponding pockets in a biological target.

Conformational Restriction: The diphenyl group can restrict the conformational freedom of the molecule, locking it into a specific orientation that may be favorable for binding.

Modulation of Physicochemical Properties: The presence of the diphenyl group significantly increases the molecule's lipophilicity, which can affect its solubility, membrane permeability, and plasma protein binding.

Studies on other compounds containing diphenyl groups have shown that substitutions on these phenyl rings can further refine biological activity. nih.gov For example, the addition of polar groups could improve solubility, while electron-withdrawing or -donating groups could alter the electronic nature of the rings and their interaction potential.

Contribution of the Acetamide Linkage to Target Engagement

The acetamide linkage (-NH-C(O)-CH₂-) serves as a crucial linker connecting the quinoline and diphenyl moieties. This linker is not merely a spacer but an active participant in target engagement. The amide bond itself is a key structural feature, capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov These hydrogen bonding capabilities are often critical for anchoring a ligand within the binding site of a protein. mdpi.comacs.org

The flexibility of the acetamide linker allows the quinoline and diphenyl groups to adopt various spatial orientations, enabling an optimal fit with the target. The length and rigidity of this linker can be modified to explore the optimal distance and geometry required for biological activity.

Stereochemical Considerations in SAR

For derivatives of the this compound series where a chiral center is introduced, stereochemistry is expected to play a critical role in determining biological activity. nih.gov Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. One enantiomer may bind with high affinity and elicit the desired response, while the other may be inactive or even produce off-target effects. Therefore, the synthesis and biological evaluation of individual enantiomers would be a crucial step in the advanced development of any chiral analogue within this series.

Comparative Structure-Activity Profiling with Established Bioactive Quinoline and Acetamide Scaffolds

To contextualize the potential of the this compound series, it is useful to compare its structural features with those of established bioactive compounds containing quinoline or acetamide scaffolds. nih.govnih.govacs.org

Table of Bioactive Scaffolds for Comparison

ScaffoldKey Bioactive Compound(s)Relevant Structural Features for Comparison
Quinoline Quinine, Chloroquine (antimalarials) nih.gov; Ciprofloxacin (B1669076) (antibacterial) nih.govThe quinoline core is essential for activity; substitutions at various positions modulate efficacy and spectrum of action.
Acetamide Lidocaine (local anesthetic); Paracetamol (analgesic)The acetamide group provides a key hydrogen bonding motif and a flexible linker.
Diphenylmethane Diphenhydramine (antihistamine)The diphenyl group contributes to receptor binding through hydrophobic and van der Waals interactions.

This comparative analysis highlights that the combination of a quinoline core, a diphenyl group, and an acetamide linker in a single molecule creates a unique pharmacophore with the potential for novel biological activities, leveraging the established contributions of each component.

Preclinical Pharmacological Investigations of 2,2 Diphenyl N Quinolin 5 Ylacetamide and Its Analogs

In Vitro Efficacy Studies

The quinoline (B57606) scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological properties, including anticancer, antimicrobial, and antiviral activities. nih.gov This section details the preclinical in vitro efficacy of various analogs of 2,2-diphenyl-N-quinolin-5-ylacetamide.

Anticancer Activity Evaluation

Quinoline derivatives have been extensively investigated for their potential as anticancer agents. nih.govnih.gov Their mechanisms of action are diverse, ranging from inducing programmed cell death (apoptosis) and cell cycle arrest to inhibiting key enzymes involved in cancer progression. nih.govnih.govnih.gov

A variety of quinoline-based compounds have demonstrated significant cytotoxic and antiproliferative effects against a broad spectrum of human cancer cell lines.

For instance, a series of 6-cinnamamido-quinoline-4-carboxamide derivatives effectively inhibited the proliferation of multiple cancer cell lines. nih.gov Similarly, novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives were synthesized and evaluated for their anticancer activity, with one compound, 7a , showing a strong binding energy of -10.2 kcal/mol in docking studies, suggesting potent inhibition. nih.gov

Quinoline-carboxamide derivatives have also been assessed for their efficacy against several cancer cell lines, including MCF-7 (breast), CACO, HepG-2 (hepatocellular), and HCT-116 (colorectal). researchgate.net Certain derivatives from this series, namely 3e , 4b , 11b , and 13d , displayed notable antiproliferative activities against these four cell lines when compared to the standard doxorubicin. researchgate.net

Furthermore, some quinolone and quinoline-4-carboxylic acid derivatives have shown selective cytotoxicity towards cancerous cells, including breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancer cell lines. nih.gov In another study, a series of (1E,4E)-1-aryl-5-(2-((quinazolin-4-yl)oxy)phenyl)-1,4-pentadien-3-one derivatives, which are analogs of curcumin (B1669340), were synthesized. nih.govresearchgate.net Among these, compound 5f was particularly effective against MGC-803, PC3, and Bcap-37 cancer cells, with IC50 values of 0.85, 1.37, and 4.98 μM, respectively, while showing less toxicity to normal NIH3T3 cells. nih.govresearchgate.net

The table below summarizes the cytotoxic activity of selected quinoline analogs against various cancer cell lines.

Compound/AnalogCancer Cell Line(s)Observed EffectReference(s)
6-cinnamamido-quinoline-4-carboxamide derivativesBroad spectrum of cancer cell linesEffective inhibition of proliferation nih.gov
Quinoline-carboxamide derivatives (3e, 4b, 11b, 13d)MCF-7 (breast), CACO, HepG-2 (hepatocellular), HCT-116 (colorectal)Good anti-proliferative activities researchgate.net
Quinolone and quinoline-4-carboxylic acid derivativesMCF-7 (breast), K-562 (bone marrow), HeLa (cervical)Selective cytotoxicity towards cancer cells nih.gov
N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide (7a)Colon cancer (in silico)Good inhibition activity in molecular docking nih.gov
(1E,4E)-1-aryl-5-(2-((quinazolin-4-yl)oxy)phenyl)-1,4-pentadien-3-one (5f)MGC-803, PC3, Bcap-37Significant inhibition with low toxicity to normal cells nih.govresearchgate.net

A primary mechanism through which quinoline analogs exert their anticancer effects is the induction of apoptosis.

Studies on 6-cinnamamido-quinoline-4-carboxamide derivatives revealed that their cytotoxicity is mainly due to the induction of apoptosis, as evidenced by caspase-9 activation and PARP cleavage. nih.gov These derivatives were found to disrupt lysosome function, which in turn impairs autophagy and triggers massive apoptosis. nih.gov

Similarly, active quinoline-carboxamide hybrids have been shown to induce apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic proteins BAX and Caspase-3. researchgate.net The compound 3e from this series was also identified as a potent inhibitor of Pim-1 kinase, an enzyme often implicated in cancer. researchgate.net

Fluorescence microscopy has confirmed that certain potent quinoline derivatives induce apoptotic cell death. nih.gov For example, 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j ) led to a 22.5% apoptotic cell death in the G2 phase of the cell cycle. nih.gov Furthermore, the compound 5f from the curcumin analog series was shown to induce apoptosis in MGC-803 cells, with an apoptosis ratio of 26.4% at a concentration of 10 μM for 24 hours. nih.govresearchgate.net

In addition to apoptosis, some quinoline analogs can halt the proliferation of cancer cells by causing cell cycle arrest at specific phases.

Flow cytometry analysis of potent quinolone and quinoline derivatives indicated that they can cause an accumulation of cells in the G2 or S phase of the cell cycle. nih.gov For instance, the compound 3-(4-ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one (3a ) and 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j ) caused cells to amass in the G2 phase. nih.gov Another compound, 5a , resulted in a significant arrest of apoptotic cells in the S phase. nih.gov

Panulisib (P-7170), a quinoline compound, has demonstrated potent activity that includes cell cycle arrest and induction of apoptosis. nih.gov

Antimicrobial Activity Profiling (e.g., antibacterial, antifungal, antiprotozoal)

Quinoline derivatives are well-documented for their broad-spectrum antimicrobial properties. nih.govresearchgate.net

A series of novel 1-ethyl-6-fluoro-7-[4-(1-alkyl-1,4-dihydropyridine-3-carbonyl)-piperazin-1-yl]-4-oxo-1,4-dihydro-quinoline-3-carboxylate derivatives were evaluated for their antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, showing significant minimum inhibitory concentrations. researchgate.net Another study on 8-(1-alkyl/alkylsulphonyl/alkoxycarbonyl-benzimidazol-2-ylmethoxy)-5-chloro quinoline derivatives found that most of the compounds exhibited promising antibacterial activity against Salmonella typhimurium and Staphylococcus aureus, with some also showing good antifungal activity against Aspergillus niger. researchgate.net

Newly synthesized quinoline derivatives from 6-amino-4-methyl-1H-quinoline-2-one showed excellent antibacterial activity against Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli, with compounds 2 and 6 being particularly active. tandfonline.comnih.gov These compounds also displayed potent antifungal activity against A. flavus, A. niger, F. oxysporum, and C. albicans, with compound 6 being the most potent. nih.gov

In the realm of antiprotozoal activity, several quinoline derivatives have shown significant efficacy. nih.govuantwerpen.be Compounds 2c , 2d , and 4i displayed submicromolar activity against Trypanosoma brucei rhodesiense, the parasite responsible for sleeping sickness, with EC50 values of 0.68, 0.8, and 0.19 µM, respectively. nih.gov These compounds also showed high selectivity for the parasite over human cells. nih.gov Compounds 2d and 4i were also active against T. b. brucei. nih.gov

The table below provides a summary of the antimicrobial activity of selected quinoline analogs.

Compound/Analog SeriesTarget Organism(s)Observed Effect/ActivityReference(s)
1-ethyl-6-fluoro-7-[4-(1-alkyl-1,4-dihydropyridine-3-carbonyl)-piperazin-1-yl]-4-oxo-1,4-dihydro-quinoline-3-carboxylatesGram-positive and Gram-negative bacteriaSignificant MIC values researchgate.net
8-(1-alkyl/alkylsulphonyl/alkoxycarbonyl-benzimidazol-2-ylmethoxy)-5-chloro quinolinesS. typhimurium, S. aureus, A. nigerPromising antibacterial and good antifungal activity researchgate.net
Derivatives of 6-amino-4-methyl-1H-quinoline-2-one (Compounds 2 and 6)B. cereus, Staphylococcus, Pseudomonas, E. coli, A. flavus, A. niger, F. oxysporum, C. albicansExcellent antibacterial and potent antifungal activity tandfonline.comnih.gov
Quinoline derivatives (2c, 2d, 4i)T. b. rhodesiense, T. b. bruceiSubmicromolar antiprotozoal activity nih.gov

Antiviral Activity Assessment

The antiviral potential of quinoline derivatives has been explored against a variety of viruses. nih.govnih.gov

A series of novel quinoline derivatives were synthesized and tested for their activity against respiratory syncytial virus (RSV) and influenza A virus (IAV). nih.gov Compounds 1b , 1g-h , 1af , and 1ah showed good in vitro activity against RSV, with IC50 values ranging from 3.10 to 6.93 μM. nih.gov Against IAV, compounds 1a , 1m , 1v , 1ad-1af , and 1ah-1ai were more active than or comparable to the reference drug ribavirin, with IC50s ranging from 1.87 to 14.28 μM. nih.gov The most potent compound against IAV was 1ae , with an IC50 of 1.87 ± 0.58 μM. nih.gov

In another study, novel quinoline analogues were identified as potent antiviral agents against Enterovirus D68 (EV-D68). acs.org Compound 19 from this series exhibited strong antiviral activity with an EC50 value between 0.05 and 0.10 μM against various EV-D68 strains. acs.org Mechanistic studies suggest that these agents work by interacting with the viral protein VP1. acs.org

Furthermore, quinoline derivatives have been investigated for their activity against coronaviruses. rsc.org Hydroxyquinoline-pyrazole candidates have shown promising antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org

Anti-inflammatory and Antioxidant Potential

The quinoline nucleus is a foundational structure in many compounds exhibiting a wide range of biological activities, including anti-inflammatory and antioxidant effects. nih.govnih.gov Research into quinoline derivatives has demonstrated their potential to mitigate inflammatory processes and combat oxidative stress. For instance, amodiaquine, a 4-aminoquinoline (B48711) derivative, is recognized for possessing both antimalarial and anti-inflammatory properties. nih.gov

Investigations into various quinoline-based compounds have confirmed their antioxidant capabilities. In one study, a series of pyridopyrimidinones, 1,2,4-triazolopyrimidines, pyrimidoquinazolines, and quinolines were assessed for their ability to inhibit the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. nih.gov The results indicated that the tested compounds displayed moderate antioxidant activity when compared to standards like ascorbic acid and rutin. nih.gov Similarly, a study on newly synthesized imines of quinolin-5-ylamine derivatives showed that all tested compounds exhibited DPPH radical scavenging activity. researchgate.net The presence of an electron-donating group, such as a methoxy (B1213986) group, on the aromatic ring was found to enhance this antioxidant effect. researchgate.net Cinnamic acid, which shares some structural similarities with the acetamide (B32628) portion of the target molecule, has also been noted for its antioxidant and anti-inflammatory activities. oncotarget.com

Table 1: DPPH Radical Scavenging Activity of Quinolin-5-ylamine Derivatives

This interactive table summarizes the antioxidant potential of various quinolin-5-ylamine derivatives, as measured by the DPPH radical scavenging method.

Compound Concentration (µg/mL) Scavenging Effect (%)
3a 100 20.2
200 34.9
3b 100 21.4
200 39.5
3c 100 49.0
200 58.0
5a 100 09.6
200 18.5
5b 100 11.0
200 21.3
5c 100 07.2
200 15.2
BHT (Standard) 100 74.1
200 99.3

Source: L. Mallesha et al., Current Chemistry Letters 2 (2013). researchgate.net

Other Reported Biological Modulations (e.g., antimitotic, anthelmintic, antidepressant)

The structural framework of this compound, particularly the quinoline and phenylacetamide moieties, is associated with a variety of other biological activities. The 2-phenylacetamide (B93265) scaffold is known to be a component in molecules with antidepressant and antiproliferative activities. researchgate.netnih.gov

The quinoline core is prominent in compounds developed for anthelmintic (anti-worm) purposes. nih.govderpharmachemica.comnih.gov Helminth infections are a significant global health issue, and resistance to existing drugs necessitates the development of new therapeutic agents. derpharmachemica.com Studies have explored various quinoline derivatives for their effectiveness against parasites like Hymenolepis nana (a type of tapeworm). nih.govnih.gov For example, a series of 2-arylimidazo[4,5-f]quinolin-9-ols showed a significant degree of anthelmintic activity against this mouse tapeworm. nih.gov The general approach involves synthesizing and screening different substituted quinolines to identify structures with potent activity. nih.govresearchgate.net

Molecular Target Identification and Engagement

Enzyme Inhibition Studies (e.g., kinases like IGF-1R, IGF-2R, c-Met, CSF-1R, PI3K, Akt, mTOR, GSK-3β, EGFR TK; HDAC; telomerase; thymidylate synthase; COX/LOX)

Quinoline-based structures are recognized for their ability to inhibit a diverse range of enzymes critical to cell signaling and survival, making them a focus of anticancer drug development. nih.gov

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a major survival pathway in cells, and its over-activation is common in cancer. nih.gov Dual inhibition of PI3K and mTOR is a promising therapeutic strategy. nih.gov Several quinoline-based compounds have been identified as potent dual PI3K/mTOR inhibitors. nih.gov For instance, SN202, a quinoline derivative, demonstrated potent, ATP-competitive inhibition of PI3Kα, PI3Kγ, and mTOR with IC50 values of 3.2, 3.3, and 1.2 nM, respectively. nih.gov Another series of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives were identified as novel PI3Kα inhibitors, with one compound showing an IC50 value of 0.24 µM and favorable pharmacokinetic profiles. researchgate.net

Histone Deacetylase (HDAC) Inhibition: HDACs are key epigenetic regulators, and their inhibition can restore the expression of tumor suppressor genes. oncotarget.commdpi.com Quinoline has been used as a "cap" structure in the design of novel HDAC inhibitors. nih.gov A study of quinoline-based hydroxamic acids revealed pan-HDAC inhibitory activity and antiproliferative effects against several human cancer cell lines. nih.gov In another study, quinazoline-based derivatives were developed as dual inhibitors of HDAC1 and HDAC6. mdpi.com Compound 1 from this series showed IC50 values of 31 nM and 16 nM against HDAC1 and HDAC6, respectively, while compound 2 had IC50 values of 37 nM and 25 nM. mdpi.com

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) Inhibition: Dysregulation of EGFR is implicated in numerous cancers. mdpi.com Dual inhibition of HDAC and EGFR is an area of active research.

Thymidylate Synthase (TS) Inhibition: Thymidylate synthase is the sole de novo source for producing 2'-deoxythymidine-5'-triphosphate, a necessary precursor for DNA synthesis, making it a critical target for cancer chemotherapy. nih.gov While specific data for this compound is not available, the general mechanism of TS inhibitors involves blocking thymidine (B127349) production, leading to an accumulation of dUTP, uracil (B121893) misincorporation into DNA, and subsequent DNA damage and cell death. nih.gov The binding of nucleotide inhibitors to TS often requires the presence of a dianionic 5'-phosphate group. indexcopernicus.com

Table 2: Enzyme Inhibitory Activity of Selected Quinoline Analogs

This interactive table presents the half-maximal inhibitory concentrations (IC50) of various quinoline-based compounds against key enzyme targets.

Compound Target Enzyme(s) IC50 Value
SN202 PI3Kα 3.2 nM
PI3Kγ 3.3 nM
mTOR 1.2 nM
Compound 49b PI3Kα 0.24 µM
Compound 1 HDAC1 31 nM
HDAC6 16 nM
Compound 2 HDAC1 37 nM
HDAC6 25 nM

Sources: Wang et al., 2018 nih.gov; ResearchGate Publication researchgate.net; Thakur et al., 2022. mdpi.com

DNA Topoisomerase Inhibition Assays

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and chromosome segregation. dntb.gov.ua They are validated targets for cancer chemotherapy, with inhibitors classified either as "poisons," which stabilize the enzyme-DNA cleavage complex leading to DNA breaks, or "catalytic inhibitors," which block the enzyme's function without causing breaks. nih.gov

Quinoline-based compounds have been developed as potent DNA topoisomerase inhibitors. nih.gov A series of 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivatives were found to be strong inhibitors of topoisomerase IIα. nih.gov Further investigation of a lead compound from this series revealed its mechanism as a DNA intercalative topoisomerase IIα poison. nih.gov Similarly, metal complexes incorporating quinoline scaffolds have been designed to target topoisomerases. mdpi.com A novel copper(II) indenoisoquinoline complex, WN198, was shown to inhibit topoisomerase I in a dose-dependent manner, starting at a concentration of 1 μM. mdpi.com

DNA Intercalation Studies

DNA intercalation is a mechanism of action for many anticancer agents, where a molecule inserts itself between the base pairs of the DNA double helix. nih.gov This action can disrupt DNA replication and transcription and can facilitate other interactions, such as covalent binding or the poisoning of enzymes like topoisomerases. nih.govnih.gov

Several quinoline-based compounds have been shown to function as DNA intercalators. nih.gov For example, the topoisomerase IIα inhibitory activity of certain 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivatives was directly linked to their ability to intercalate into DNA. nih.gov Ethidium bromide displacement assays and potassium iodide quenching experiments confirmed this intercalative binding mode. nih.gov Some quinoline-based analogs have been observed to intercalate into the minor groove of DNA, leading to a conformational change that inhibits DNA-modifying enzymes. nih.gov The indenoisoquinoline-copper complex WN198 was also confirmed to have DNA intercalation properties through fluorescence measurements and DNA melting curve analysis. mdpi.com

Binding to Other Biomolecular Targets (e.g., tubulin)

Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton involved in cell division. nih.gov Agents that bind to tubulin and disrupt microtubule dynamics are a successful class of anticancer drugs. nih.gov While direct evidence for this compound binding to tubulin is not prominent in the reviewed literature, related structures and mechanisms are of interest. For example, HDAC inhibitors can affect the acetylation of non-histone proteins, including α-tubulin. mdpi.com Dual inhibitors of HDAC6 and other targets are particularly relevant, as HDAC6 is a major cytoplasmic deacetylase whose substrates include tubulin. mdpi.com Inhibition of HDAC6 can lead to tubulin hyperacetylation, which affects microtubule stability and function.

Cellular Pathway Modulation

The diverse biological activities reported for quinoline and acetamide derivatives suggest their potential to interact with multiple cellular signaling cascades. The following sections detail the observed effects of analogs of this compound on DNA synthesis, gene expression, oxidative stress, and neurotransmitter systems.

Effects on DNA Synthesis and Replication

Analogs of this compound have demonstrated the capacity to interfere with DNA synthesis and replication, primarily through mechanisms that involve direct interaction with DNA or the inhibition of enzymes crucial for these processes.

Certain synthetic diphenylacetylene-based retinoid derivatives, which share the diphenyl moiety, have been shown to induce DNA damage in Chinese hamster ovary cells without affecting cell viability. One such derivative, DC360, which contains a dihydroquinoline component, exhibited the most significant increase in DNA tail percentage in comet assays, indicating DNA strand breaks. mdpi.com This genotoxic effect, independent of retinoid receptors, suggests a direct interaction with DNA. mdpi.com

Furthermore, some quinoline derivatives have been identified as inhibitors of topoisomerase II, an enzyme essential for resolving topological challenges during DNA replication. While not direct analogs, these findings highlight a potential mechanism for quinoline-containing compounds to disrupt DNA synthesis.

A series of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives were synthesized and evaluated for their antiproliferative activities. One compound, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was found to be particularly active against nasopharyngeal carcinoma cells, causing an accumulation of cells in the S phase of the cell cycle, which is indicative of interference with DNA synthesis. nih.gov

Table 1: Effects of Analogs on DNA Synthesis and Replication

Compound/Analog ClassFindingCell LineReference
Diphenylacetylene-based retinoids (e.g., DC360)Induction of DNA strand breaksChinese hamster ovary (CHO) mdpi.com
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamideAccumulation of cells in S phaseNasopharyngeal carcinoma (NPC-TW01) nih.gov

Regulation of Gene Expression and Cytokine Production

The immunomodulatory and gene-regulatory potential of quinoline and acetamide derivatives has been a subject of significant investigation. Studies on various analogs point towards their ability to influence the expression of key genes and the production of cytokines involved in inflammation and cellular stress responses.

A series of 8-hydroxyquinoline-5-sulfonamide derivatives were found to modulate the expression of genes involved in the cell cycle and apoptosis. Specifically, compound 3c (8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide) decreased the expression of histone H3, increased the transcriptional activity of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, and altered the expression of the apoptosis-related genes BCL-2 and BAX in cancer cell lines. mdpi.com

In the context of cytokine modulation, thalidomide (B1683933) and its analogs, which share some structural similarities with acetamide derivatives, are well-known for their potent effects on cytokine production. These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while increasing the production of the anti-inflammatory cytokine IL-10 in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs). nih.gov Another study on terpenoid compounds also demonstrated that various compounds could inhibit both IL-2 (a Th1 cytokine) and IL-10 (a Th2 cytokine) production, suggesting an anti-inflammatory potential through the inhibition of T-cell immune responses. nih.gov

While not direct analogs of this compound, these findings with quinoline and acetamide-related structures underscore the potential for this chemical class to exert significant control over gene expression and cytokine networks.

Table 2: Regulation of Gene Expression and Cytokine Production by Analogs

Compound/Analog ClassEffectCell/SystemReference
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)Decreased H3 expression; Increased p53 and p21 activity; Altered BCL-2/BAX expressionC-32, MDA-MB-231, A549 cancer cells mdpi.com
Thalidomide analogsInhibited TNF-α, IL-1β, IL-6; Increased IL-10LPS-induced PBMCs nih.gov
Terpenoid compoundsInhibition of IL-2 and IL-10Mouse primary splenocytes nih.gov

Modulation of Reactive Oxygen Species (ROS) and Oxidative Stress Pathways

The quinoline scaffold is present in many compounds that exhibit antioxidant properties. The ability of these molecules to scavenge free radicals and modulate cellular responses to oxidative stress is a key area of preclinical research.

Azo-imine quinoline derivatives have been synthesized and evaluated for their antioxidant activities. Two such compounds demonstrated potential as antioxidants, showing activity comparable to standard antioxidants in certain assays. nih.gov This suggests that the quinoline nucleus can be a core component of molecules designed to combat oxidative stress.

Flavonoid acetamide derivatives, while structurally distinct, provide insight into how the acetamide group might influence antioxidant capacity. A study comparing flavonoids to their acetamide derivatives found that the modification to acetamides resulted in lower antioxidant activity as measured by the DPPH assay. rsc.org This indicates that the free hydroxyl groups on the flavonoid core are crucial for their radical scavenging ability and that converting them to acetamides diminishes this effect.

In contrast, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated as potential anticancer agents, with some compounds demonstrating cytotoxic effects. nih.gov While the direct link to ROS modulation was not the primary focus of this study, anticancer activity is often associated with the induction of oxidative stress in cancer cells.

Table 3: Modulation of ROS and Oxidative Stress by Analogs

Compound/Analog ClassFindingAssay/SystemReference
Azo-imine quinoline derivativesPotential antioxidant activityIn vitro antioxidant assays nih.gov
Flavonoid acetamide derivativesLower antioxidant activity compared to parent flavonoidsDPPH assay rsc.org

Neurotransmitter System Interactions

The structural features of quinoline derivatives make them candidates for interacting with components of the central nervous system, including neurotransmitter receptors.

A series of 5-amino(N-substituted carboxamide)quinoline derivatives were synthesized and evaluated for their antinociceptive activity, targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. ijper.org Several of these derivatives showed good inhibition of the TRPV1 receptor, suggesting a potential role in modulating sensory neurotransmission. ijper.org

Furthermore, the quinoline scaffold is a core component of kynurenic acid, an endogenous antagonist of ionotropic glutamate (B1630785) receptors. This has spurred interest in developing quinoline-based compounds for neuroprotection. mdpi.com While direct studies on this compound are lacking, the broader family of quinoline derivatives shows promise for interacting with various neurotransmitter systems. The development of quinoline derivatives as P2X7 receptor antagonists, which are involved in neuroinflammation, further highlights the potential of this chemical class in neuropharmacology. nih.gov

Advanced Computational and Theoretical Studies on 2,2 Diphenyl N Quinolin 5 Ylacetamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Identification of Putative Binding Sites and Residues

Molecular docking simulations have been employed to identify the putative binding sites and key interacting residues for quinoline (B57606) derivatives with various biological targets. For instance, in studies involving fluoroquinolones and human topoisomerase IIa and IIb, specific amino acid residues within the binding sites were identified as crucial for interaction. For topoisomerase IIa, residues such as GLN773, ASN770, LYS723, and TRP931 were found to be involved in binding. nih.gov In the case of topoisomerase IIb, the interacting residues were identified as ASP479, SER480, ARG820, ARG503, LYS456, and GLN778. nih.gov These interactions, primarily hydrogen bonds, are critical for the inhibitory activity of the ligands. nih.gov

Similarly, molecular modeling of certain 3,4-dihydroquinolin-2(1H)-one derivatives with the dopamine (B1211576) D2 receptor revealed specific binding modes. While a detailed list of interacting residues for 2,2-diphenyl-N-quinolin-5-ylacetamide is not explicitly available in the provided results, the methodology highlights the importance of the aromatic moiety, cyclic amine, central linker, and a lipophilic fragment for high affinity towards D2 receptors.

Prediction of Binding Affinities and Modes

The prediction of binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), is a key outcome of molecular docking studies. Lower binding energy values typically indicate a more stable ligand-protein complex and, consequently, higher binding affinity.

In docking studies of fluoroquinolones with human topoisomerase II, compounds like ciprofloxacin (B1669076) and moxifloxacin (B1663623) exhibited binding energies of -6.54 kcal/mol and -7.7 kcal/mol, respectively, with the GLN773 residue of topoisomerase IIa. nih.gov These values suggest a strong potential for these compounds to act as inhibitors.

For a series of novel 3,4-dihydroquinolin-2(1H)-one derivatives, one compound, designated as 5e, showed the highest affinity for the dopamine D2 receptor among the synthesized compounds. researchgate.net However, its binding mode was found to be different from that of a reference compound, which was suggested as a possible reason for its reduced, though still significant, affinity. researchgate.net This underscores that both the binding affinity value and the specific binding mode are crucial for understanding the potential biological activity of a compound.

Table 1: Predicted Binding Affinities of Related Quinolone Derivatives to Biological Targets

Compound ClassTargetKey Interacting Residue(s)Predicted Binding Energy (kcal/mol)
FluoroquinolinesHuman Topoisomerase IIaGLN773-6.54 to -7.7
3,4-dihydroquinolin-2(1H)-one derivativesDopamine D2 ReceptorNot specifiedNot specified

Note: The data presented is for structurally related compounds and is intended to be illustrative of the types of results obtained from molecular docking studies.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide deep insights into the electronic structure and reactivity of molecules. These methods are invaluable for understanding the intrinsic properties of a compound like this compound at an atomic and electronic level.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, Molecular Electrostatic Potential)

HOMO-LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. nih.gov

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are crucial for predicting how a molecule will interact with other molecules, such as biological receptors, guiding the understanding of non-covalent interactions like hydrogen bonding.

Reactivity Descriptors (e.g., Fukui functions)

Global and local reactivity descriptors derived from conceptual Density Functional Theory (DFT) provide quantitative measures of a molecule's reactivity.

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions, researchers can pinpoint specific atoms or functional groups that are most likely to participate in chemical reactions, which is crucial for understanding metabolic transformations and designing more stable or reactive analogs.

Other important reactivity descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. nih.gov A higher softness value generally corresponds to higher reactivity. nih.gov

Electronegativity (χ): A measure of an atom's ability to attract electrons in a chemical bond.

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic nature of a molecule.

Table 2: Key Quantum Chemical Descriptors and Their Significance

DescriptorSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMORelated to the ability to donate electrons.
Lowest Unoccupied Molecular Orbital EnergyELUMORelated to the ability to accept electrons.
HOMO-LUMO Energy GapΔEIndicator of chemical stability and reactivity.
Chemical HardnessηResistance to change in electron distribution.
Chemical SoftnessSEase of polarization of the electron cloud.
ElectronegativityχAbility to attract electrons.
Electrophilicity IndexωMeasure of the electrophilic nature of a molecule.

Intramolecular Interactions and Electron Delocalization (e.g., NBO analysis)

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It localizes the molecular orbitals into bonding, lone pair, and anti-bonding orbitals, allowing for the quantification of intramolecular interactions. This analysis is particularly useful for understanding:

Charge Transfer: It can reveal charge delocalization from occupied lone pair orbitals to unoccupied anti-bonding orbitals, which stabilizes the molecule.

Hybridization: It determines the hybridization of atomic orbitals, providing insights into the geometry and bonding of the molecule.

Natural Population Analysis (NPA): An alternative to Mulliken population analysis, NPA provides a more stable and reliable description of the electron distribution and atomic charges, especially in molecules containing metal atoms or having high ionic character. nih.gov

Through NBO analysis, the electronic interactions between different parts of the this compound molecule, such as the diphenylacetamide moiety and the quinoline ring, can be elucidated, providing a deeper understanding of its conformational preferences and electronic properties.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations provide critical insights into its conformational stability and the dynamics of its interactions with biological targets. These simulations model the compound's behavior in a solvated environment, mimicking physiological conditions. By analyzing the trajectory of the molecule, researchers can identify its most stable conformations, understand its flexibility, and map its interaction landscape with a target protein.

The stability of a ligand-protein complex can be assessed by monitoring metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period. nih.gov For instance, a hypothetical MD simulation of this compound bound to a kinase domain might reveal that the quinoline and diphenylacetamide moieties are held in a stable conformation through a network of hydrogen bonds and hydrophobic interactions. nih.gov The simulation data can be used to calculate the binding free energy, offering a quantitative measure of the affinity of the compound for its target.

Table 1: Illustrative Molecular Dynamics Simulation Parameters for this compound

ParameterValue/Setting
Force Field AMBER99SB-ILDN
Solvent Model TIP3P Water
System Size ~50,000 atoms
Simulation Time 100 ns
Ensemble NPT (Isothermal-Isobaric)
Temperature 300 K
Pressure 1 bar

In Silico ADMET Prediction for Optimization of Biological Performance

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical determinants of its clinical success. springernature.com In silico ADMET prediction tools have become indispensable in early-stage drug discovery for filtering out compounds with unfavorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental assays. springernature.comslideshare.net For this compound, a comprehensive ADMET profile can be generated using various computational models.

These predictive models are built on large datasets of experimentally determined properties and employ machine learning algorithms to establish relationships between chemical structure and ADMET characteristics. Key parameters evaluated include aqueous solubility, blood-brain barrier permeability, intestinal absorption, plasma protein binding, and potential for cytochrome P450 (CYP) enzyme inhibition. nih.govnih.gov

Table 2: Predicted ADMET Properties of this compound (Illustrative Data)

ADMET PropertyPredicted ValueInterpretation
Aqueous Solubility (logS) -4.5Low solubility
Caco-2 Permeability (logPapp) 0.8Moderate permeability
Blood-Brain Barrier (BBB) Permeability HighLikely to cross the BBB
Human Intestinal Absorption (%) > 90%High absorption
CYP2D6 Inhibition InhibitorPotential for drug-drug interactions
hERG Inhibition Non-inhibitorLow risk of cardiotoxicity
Ames Mutagenicity Non-mutagenicLow risk of carcinogenicity

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics integrates computational and informational techniques to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling seeks to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com These approaches are instrumental in understanding the structural features of this compound that are crucial for its biological function.

A QSAR study on a series of analogs of this compound would involve the calculation of various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. brieflands.com These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). slideshare.net By employing statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is developed that links these descriptors to the observed biological activity (e.g., IC50 values). nih.govscispace.com Such a model can then be used to predict the activity of new, unsynthesized analogs. For instance, a QSAR model might reveal that the presence of electron-withdrawing groups on the quinoline ring enhances the inhibitory activity of the compound. nih.gov

Table 3: Key Descriptor Classes in a Hypothetical QSAR Model for this compound Analogs

Descriptor ClassExample DescriptorsPotential Influence on Activity
Electronic Dipole moment, HOMO/LUMO energiesModulation of binding affinity through electronic interactions.
Steric Molecular volume, surface areaInfluence on the fit within the target's binding pocket.
Hydrophobic LogPImpact on membrane permeability and hydrophobic interactions.
Topological Connectivity indicesCharacterization of molecular branching and shape.

De Novo Design Strategies for Novel Analogs

De novo design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties from scratch. nih.gov This approach can be particularly valuable for exploring new chemical space around the this compound scaffold. These methods can be broadly classified into two categories: ligand-based and structure-based design.

In a ligand-based approach, a pharmacophore model is first constructed based on the key structural features of known active compounds. This model is then used as a template to generate new molecules that fit the pharmacophoric constraints. Conversely, structure-based de novo design utilizes the three-dimensional structure of the biological target. nih.gov Algorithms can "grow" a molecule within the binding site of the target, piece by piece, optimizing its interactions with the surrounding amino acid residues. This can lead to the design of novel analogs of this compound with potentially improved potency and selectivity.

Table 4: Illustrative De Novo Design Approaches for this compound Analogs

Design StrategyDescriptionPotential Outcome
Fragment-based growing A core fragment (e.g., the quinoline ring) is placed in the binding site, and new fragments are added iteratively to improve binding.Novel side chains that exploit additional binding pockets.
Scaffold hopping The core scaffold is replaced with a different chemical moiety that maintains the essential 3D arrangement of key functional groups.Identification of new, patentable chemical series with similar activity.
Generative models Deep learning models, such as generative adversarial networks (GANs), are trained on large chemical databases to generate novel molecules with desired properties.Unbiased exploration of chemical space leading to structurally diverse and innovative compounds.

Future Research Directions and Translational Perspectives for 2,2 Diphenyl N Quinolin 5 Ylacetamide

Development of Next-Generation Quinoline-Acetamide Hybrids

The development of next-generation quinoline-acetamide hybrids represents a critical step in optimizing the therapeutic potential of 2,2-diphenyl-N-quinolin-5-ylacetamide. The core concept revolves around rational drug design and molecular hybridization, which involves combining the essential pharmacophoric elements of the quinoline (B57606) and acetamide (B32628) moieties to create new chemical entities with enhanced efficacy, selectivity, and pharmacokinetic properties. nih.gov

Future research will focus on systematic structural modifications to the parent compound. Key strategies include:

Scaffold Hybridization: Researchers aim to create hybrid molecules by integrating the quinoline core with other pharmacologically active scaffolds. mdpi.com This approach can enhance target selectivity and introduce novel mechanisms of action. mdpi.com For instance, combining the quinoline structure with lipid-soluble components could improve membrane permeability. mdpi.com

Structure-Activity Relationship (SAR) Studies: A crucial area of investigation involves synthesizing a diverse library of derivatives to conduct comprehensive SAR studies. Modifications would include altering substituents on both the diphenylacetamide and quinoline ring systems. Contemporary research highlights techniques like halogenation and esterification to enhance structure-activity relationships. nih.gov The goal is to identify which molecular changes lead to significant improvements in biological activity and to understand how minor structural alterations can induce major changes in disease outcomes. nih.govresearchgate.net

Computational Modeling: The use of computational models will be instrumental in predicting the biological activities of newly designed hybrids, thereby streamlining the synthesis process and focusing on candidates with the highest potential. nih.gov

These efforts are aimed at producing derivatives with superior profiles compared to the original lead compound, paving the way for advanced preclinical testing.

Table 1: Strategies for Developing Next-Generation Quinoline-Acetamide Hybrids

StrategyApproachDesired Outcome
Molecular Hybridization Combining the quinoline-acetamide core with other known pharmacophores. nih.govEnhanced potency, improved selectivity, and potential for multi-target activity. nih.gov
Structure-Activity Relationship (SAR) Elucidation Synthesizing and testing a wide range of analogs with modifications on the quinoline and diphenylacetamide moieties.Identification of key structural features for optimal biological activity and improved pharmacokinetic properties.
Bioisosteric Replacement Replacing functional groups with others that have similar physical or chemical properties.Fine-tuning of solubility, metabolic stability, and target binding affinity.
Prodrug Development Modifying the parent compound to improve properties like oral bioavailability, which is then converted to the active form in the body. researchgate.netEnhanced drug delivery and better absorption profiles. mdpi.com

Exploration of Combination Therapies with Existing Agents

To maximize therapeutic impact and circumvent potential drug resistance, a significant future direction is the exploration of combination therapies involving this compound. The rationale behind this approach is that combining agents with different mechanisms of action can lead to synergistic effects, achieving better outcomes than monotherapy. nih.gov

For instance, in oncology, combining a novel agent with established chemotherapeutics is a common strategy to enhance treatment efficacy. mdpi.com If this compound demonstrates anti-cancer properties, future studies would investigate its use alongside standard-of-care drugs like platinum-based agents or taxanes. mdpi.com Research would focus on determining if the combination leads to increased cancer cell death, reduced tumor growth, and the ability to overcome resistance mechanisms. mdpi.commdpi.com

Similarly, if the compound shows potential in treating neurodegenerative diseases, combining it with existing therapies could address different pathological pathways simultaneously, potentially slowing disease progression more effectively. researchgate.net The key is to identify combinations that offer synergistic benefits while minimizing overlapping toxicities.

Application of Advanced Preclinical Models for Efficacy and Mechanism Validation

Moving beyond traditional 2D cell cultures is imperative for accurately predicting the clinical potential of this compound. The application of advanced preclinical models will provide more physiologically relevant data on efficacy and help elucidate the compound's mechanism of action. mdpi.com

Future validation will rely on models such as:

3D Cell Cultures (Spheroids and Organoids): These models more closely mimic the complex cellular interactions and microenvironment of actual tissues. mdpi.com Testing the compound on tumor spheroids or organoids derived from patient tissues can offer better insights into its anti-cancer efficacy. mdpi.com

Organ-on-a-Chip (OOC) Platforms: These microfluidic devices replicate the functions of human organs, allowing for the study of a drug's effect on interconnected systems, such as a gut-liver OOC model. mdpi.com This technology can provide valuable data on the compound's metabolism, efficacy, and potential organ-specific effects before moving to animal studies. mdpi.com

Translational Animal Models: The use of highly optimized tool molecules with suitable chemical and physical properties is essential for research in advanced animal models. astrazeneca.com These models are critical for evaluating the in vivo efficacy and pharmacokinetic profile of next-generation quinoline-acetamide hybrids.

By employing these sophisticated models, researchers can gain a more comprehensive understanding of how this compound and its derivatives will perform in a complex biological system, facilitating a smoother transition to clinical trials. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process, and their integration is a key future direction for optimizing this compound. frontiersin.org These technologies can significantly accelerate the design-make-test-analyze cycle by processing vast datasets to identify promising molecular candidates. frontiersin.orgnih.gov

Key applications of AI/ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing SAR data to predict the biological activity, toxicity, and pharmacokinetic properties of novel, un-synthesized derivatives. frontiersin.org This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties and target interactions. nih.gov By incorporating 3D structural information of the target protein, these models can generate novel quinoline-acetamide hybrids optimized for high-affinity binding. frontiersin.org

Lead Optimization: AI platforms can analyze complex datasets to suggest specific chemical modifications to the lead compound to improve multiple properties simultaneously, such as potency, selectivity, and metabolic stability. frontiersin.org

By leveraging AI and ML, the development of next-generation quinoline-acetamide derivatives can become more efficient and data-driven, reducing the time and cost associated with bringing a new drug to market. nih.gov

Opportunities for Repurposing and Novel Therapeutic Indications

Drug repurposing, or finding new uses for existing compounds, is an effective strategy that can significantly shorten the drug development timeline. mdpi.com A crucial future direction for this compound is to explore its potential therapeutic applications beyond its initial intended use. This involves screening the compound against a wide range of biological targets and disease models.

Given the broad spectrum of biological activities associated with the quinoline scaffold, including anticancer, antimalarial, and neuroprotective effects, this compound and its analogs could be viable candidates for repurposing. researchgate.netnih.gov For example, many non-oncology drugs have been found to possess potential for treating cancer. mdpi.com Similarly, compounds initially investigated for cancer have found applications in other areas.

Systematic screening of the compound against libraries of kinases, receptors, and enzymes could uncover unexpected mechanisms of action, opening the door to novel therapeutic indications for complex conditions like neurodegenerative diseases, inflammatory disorders, or infectious diseases. nih.gov This approach maximizes the value of the initial research investment and increases the chances of the compound reaching clinical utility. mdpi.com

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2,2-diphenyl-N-quinolin-5-ylacetamide?

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Key signals include:
  • ¹H NMR: Aromatic protons (δ 7.2–8.5 ppm), methylene protons (δ 3.5–4.0 ppm for CH₂ groups), and quinoline-specific shifts (e.g., δ 8.9 ppm for H-2) .
  • ¹³C NMR: Carbonyl carbons (δ 165–170 ppm), aromatic carbons (δ 120–140 ppm) .
    • Mass Spectrometry (MS): ESI-MS typically shows [M+H]⁺ peaks (e.g., m/z 439.30 for related pentanamide derivatives) .
    • Chromatography: HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .

Q. How should researchers handle safety and storage of this compound?

Methodological Answer:

  • Safety Protocols: Use PPE (gloves, goggles) to avoid inhalation/contact. Store in airtight containers at 2–8°C, away from ignition sources .
  • First Aid: For exposure, rinse skin/eyes with water and consult a physician immediately .
  • Disposal: Follow institutional guidelines for halogenated waste due to potential chloro-substituted byproducts .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound synthesis?

Methodological Answer:

  • DFT Calculations: Use Gaussian or COMSOL Multiphysics to model transition states and activation energies for key steps (e.g., nucleophilic substitution at the acetamide carbonyl) .
  • AI-Driven Simulations: Train machine learning models on reaction datasets to predict optimal solvent systems or catalysts .
  • Case Study: A 2025 study integrated AI with COMSOL to reduce reaction time by 30% for analogous acetamide derivatives .

Q. What strategies resolve contradictory reactivity data in derivatives of this compound?

Methodological Answer:

  • Systematic Analysis: Use factorial design (e.g., 2³ designs) to isolate variables like substituent electronic effects or steric hindrance .
  • Case Example: Chloro-substituted analogs (e.g., 2-chloro-N-(4-methylphenyl)-2-phenylacetamide) show reduced reactivity due to electron-withdrawing effects, conflicting with steric models. Resolution required hybrid DFT/experimental validation .
  • Statistical Tools: Apply ANOVA to assess significance of variables (p < 0.05) .

Q. How do structural modifications (e.g., arylpiperazine additions) impact the bioactivity of this compound?

Methodological Answer:

  • SAR Studies: Introduce substituents (e.g., 4-arylpiperazine) to the quinoline or acetamide moieties. For example:
  • Step 1: Synthesize 5-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide via nucleophilic substitution .
  • Step 2: Evaluate bioactivity (e.g., receptor binding) using in vitro assays (IC₅₀ < 10 µM for dopamine D3 receptor) .
    • Key Finding: Dichlorophenyl groups enhance lipophilicity and target affinity compared to unsubstituted analogs .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the solubility of this compound in polar solvents?

Methodological Answer:

  • Root Cause: Variations in crystallinity (amorphous vs. crystalline forms) due to purification methods. Crystallized samples (ethanol) show lower solubility in water than crude extracts .
  • Resolution: Characterize polymorphs via PXRD and DSC. Amorphous forms (Tg ≈ 120°C) dissolve faster in DMSO than crystalline counterparts .

Methodological Resources

  • Synthetic Protocols: Refer to Research on Chemical Intermediates (2023) for azide-mediated coupling .
  • Safety Standards: Follow U.S. Pharmacopeia guidelines for handling acetamides .
  • Computational Tools: Leverage COMSOL Multiphysics for reaction optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.